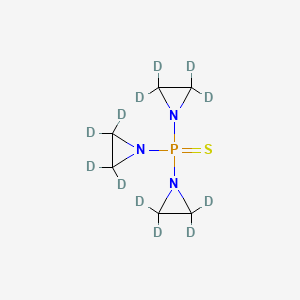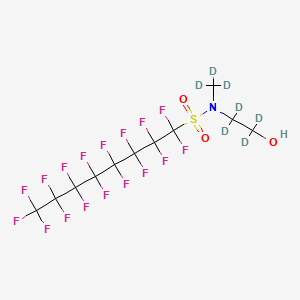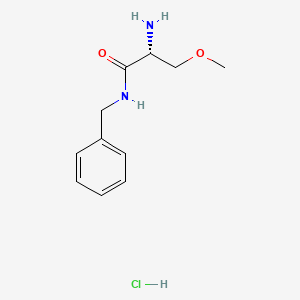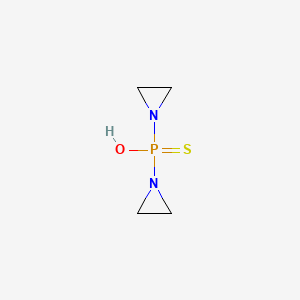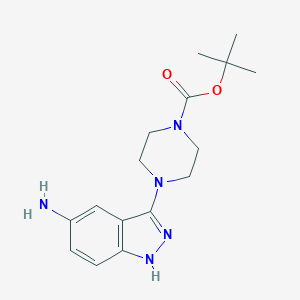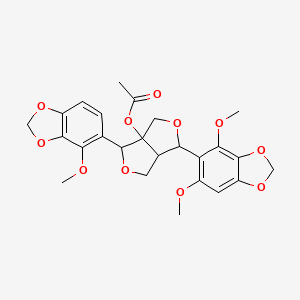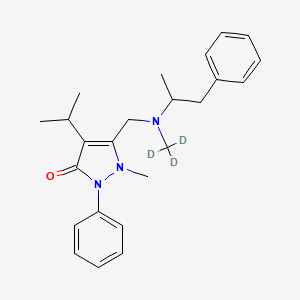![molecular formula C8H12F2 B13440833 2,2-Difluoro-5-methylbicyclo[2.2.1]heptane](/img/structure/B13440833.png)
2,2-Difluoro-5-methylbicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-5-methylbicyclo[2.2.1]heptane is an organic compound belonging to the class of bicyclic hydrocarbons. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a bicyclo[2.2.1]heptane framework. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-5-methylbicyclo[2.2.1]heptane typically involves the fluorination of 5-methylbicyclo[2.2.1]heptane. One common method is the reaction of 5-methylbicyclo[2.2.1]heptane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-5-methylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of fluorine atoms and the formation of the corresponding hydrocarbon.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide, leading to the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOCH₃), sodium hydride (NaH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Hydrocarbons
Substitution: Functionalized derivatives with various substituents
Scientific Research Applications
2,2-Difluoro-5-methylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-5-methylbicyclo[2.2.1]heptane involves its interaction with molecular targets through its fluorine atoms and bicyclic structure. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The bicyclic framework provides rigidity and spatial orientation, affecting how the compound interacts with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Methylbicyclo[2.2.1]heptane: Lacks fluorine atoms, making it less reactive in certain chemical reactions.
2,2-Dimethylbicyclo[2.2.1]heptane: Contains additional methyl groups, altering its steric and electronic properties.
Norbornane: A simpler bicyclic hydrocarbon without any substituents, used as a reference compound in studies.
Uniqueness
2,2-Difluoro-5-methylbicyclo[2.2.1]heptane is unique due to the presence of fluorine atoms, which significantly influence its chemical reactivity and interactions. The combination of fluorine atoms and a methyl group on the bicyclic framework provides distinct properties that are valuable in various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C8H12F2 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
2,2-difluoro-5-methylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H12F2/c1-5-2-7-3-6(5)4-8(7,9)10/h5-7H,2-4H2,1H3 |
InChI Key |
WKCLOOGHHHFEKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CC1CC2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate](/img/structure/B13440754.png)
